2-乙基-6-氧代-1,6-二氢嘧啶-5-羧酸乙酯

描述

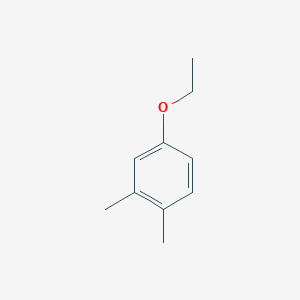

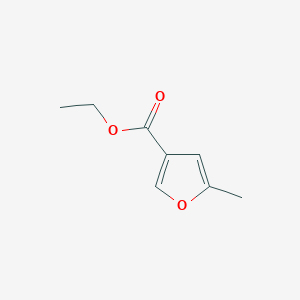

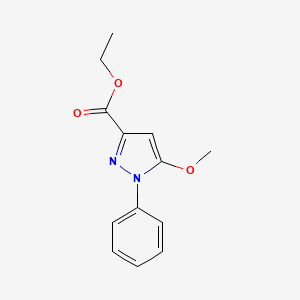

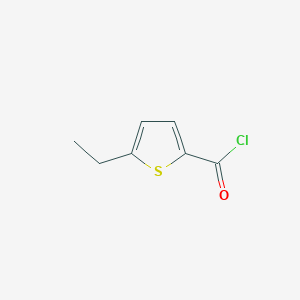

“Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate” is a chemical compound with diverse applications in scientific research. This versatile material finds utility in drug discovery, organic synthesis, and material science, owing to its unique properties and reactivity. It has a molecular weight of 196.21 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H12N2O3/c1-3-7-10-5-6 (8 (12)11-7)9 (13)14-4-2/h3,5,10H,4H2,1-2H3, (H,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学研究应用

Neuroprotective and Anti-neuroinflammatory Agents

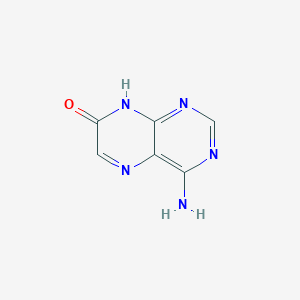

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Anti-epileptic Action

Dihydropyrimidines, which have a structural similarity to phenobarbital, has shown promise of anti-epileptic action . Pyrimidine can be used as an electron-withdrawing component in push-pull structures for intramolecular charge transfer (ICT) since it is a significantly π-deficient aromatic heterocycle .

Synthesis of Novel Compounds

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate can be used in the synthesis of novel compounds. For example, a new compound belonging to the “heterostilbene” derivative, namely ethyl (E)-4- (2,4-dimethoxyphenyl)-6- (2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (2), has been successfully synthesized as an unprecedented side product of the Biginelli reaction .

Synthesis of Symmetrical Diether Quinolines

In the initial stages of the reaction, TLC exhibited a spot probably due to the formation of a monoether product, which gradually disappeared with the appearance of a new dark spot arising from the formation of symmetrical diether quinolines .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-ethyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-7-10-5-6(8(12)11-7)9(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRBWCOYHPFTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=O)N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494281 | |

| Record name | Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

CAS RN |

64179-80-2 | |

| Record name | Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)